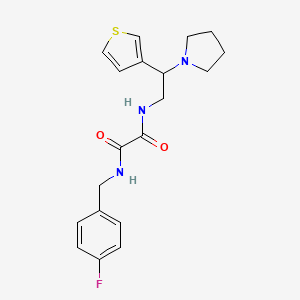

N1-(4-fluorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(4-fluorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as FPPP, is a novel psychoactive substance that belongs to the class of designer drugs. It is a potent stimulant that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide”, also known as “N1-(4-fluorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide”.

Pharmacological Research

This compound has shown potential in pharmacological research due to its unique chemical structure. The presence of the fluorophenyl group and pyrrolidine ring can enhance its binding affinity to various biological targets, making it a candidate for drug development. Researchers are exploring its use in developing new therapeutic agents for treating diseases such as cancer, neurological disorders, and infectious diseases .

Neuroprotective Agents

The compound’s structure suggests it could act as a neuroprotective agent. The pyrrolidine moiety is known for its neuroprotective properties, which can help in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Studies are being conducted to evaluate its efficacy in protecting neuronal cells from oxidative stress and apoptosis .

Antimicrobial Activity

Given the increasing resistance to existing antibiotics, this compound is being investigated for its antimicrobial properties. The thiophene ring in its structure is known to exhibit antimicrobial activity, and preliminary studies have shown that it can inhibit the growth of various bacterial and fungal strains .

Synthetic Chemistry

In synthetic chemistry, this compound is being used as a building block for the synthesis of more complex molecules. Its versatile structure allows for various chemical modifications, making it useful in the development of new compounds with potential therapeutic applications. Researchers are exploring its use in creating novel molecules with enhanced biological activity.

These applications highlight the diverse potential of “N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide” in scientific research. Each field offers unique opportunities for further exploration and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Mecanismo De Acción

Target of action

The compound “N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide” contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various targets.

Mode of action

The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical pathways

Given the wide range of activities of indole derivatives , it’s likely that this compound affects multiple pathways.

Pharmacokinetics

The compound contains a pyrrolidine ring , which is often used in drug discovery due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule .

Result of action

Without specific studies on “N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide”, it’s difficult to predict the exact molecular and cellular effects of this compound’s action. The wide range of biological activities of indole derivatives suggests that this compound could have diverse effects .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S/c20-16-5-3-14(4-6-16)11-21-18(24)19(25)22-12-17(15-7-10-26-13-15)23-8-1-2-9-23/h3-7,10,13,17H,1-2,8-9,11-12H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHNHVFZYVKTFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate](/img/structure/B2629028.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2629029.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2629031.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629032.png)

![N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2629033.png)

![2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2629038.png)

![Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2629040.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2629041.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B2629043.png)